molecular formula C10H13BrO2S B1287639 1-Bromo-4-(butylsulfonyl)benzene CAS No. 403793-28-2

1-Bromo-4-(butylsulfonyl)benzene

Cat. No.: B1287639
CAS No.: 403793-28-2
M. Wt: 277.18 g/mol
InChI Key: JFOOLODLNJPCDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-(butylsulfonyl)benzene is an organic compound with the molecular formula C10H13BrO2S. It is a derivative of benzene, where a bromine atom and a butane-1-sulfonyl group are substituted at the para positions of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(butylsulfonyl)benzene can be synthesized through electrophilic aromatic substitution reactionsThe reaction conditions often require the presence of a catalyst, such as iron(III) bromide, and a solvent like dichloromethane .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of 1-Bromo-4-(butylsulfonyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

  • 1-Bromo-4-(methylsulfonyl)benzene
  • 1-Bromo-4-(ethylsulfonyl)benzene
  • 1-Bromo-4-(propane-1-sulfonyl)benzene

Comparison: 1-Bromo-4-(butylsulfonyl)benzene is unique due to the presence of the butane-1-sulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The length of the alkyl chain in the sulfonyl group can influence the compound’s solubility, stability, and interaction with other molecules .

Properties

IUPAC Name

1-bromo-4-butylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2S/c1-2-3-8-14(12,13)10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOOLODLNJPCDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30616335
Record name 1-Bromo-4-(butane-1-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403793-28-2
Record name 1-Bromo-4-(butane-1-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.